molecular formula C19H17N3O2 B13877390 N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide

N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide

Cat. No.: B13877390
M. Wt: 319.4 g/mol
InChI Key: XQCSERDNULOYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide typically involves the reaction of 4-oxo-1-phenylpyridazin-3-ylmethyl chloride with 3-aminophenylacetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide is unique due to its specific structural features, which confer a combination of pharmacological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C19H17N3O2/c1-14(23)20-16-7-5-6-15(12-16)13-18-19(24)10-11-22(21-18)17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,20,23)

InChI Key

XQCSERDNULOYNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.